N-(2-methoxyphenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
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Description
N-(2-methoxyphenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains structural elements of both indole and thiazole derivatives , which are known to interact with a variety of biological targets.
Mode of Action
Based on its structural similarity to indole and thiazole derivatives, it might interact with its targets through hydrogen bonding and hydrophobic interactions . The urea linkage in the compound is chemically stable under acidic, alkaline, and aqueous conditions , which might contribute to its interaction with biological targets.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Indole and thiazole derivatives are known to affect a variety of biochemical pathways , but without specific studies on this compound, it’s difficult to summarize the affected pathways and their downstream effects.
Properties
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-29-18-9-5-3-7-15(18)11-12-23-20(27)13-16-14-31-22(24-16)26-21(28)25-17-8-4-6-10-19(17)30-2/h3-10,14H,11-13H2,1-2H3,(H,23,27)(H2,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVQOQCNSPGJBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.